molecular formula C9H9BrN2O B6305006 6-Bromo-5-methoxy-2-methyl-2H-indazole, 95% CAS No. 2091271-91-7

6-Bromo-5-methoxy-2-methyl-2H-indazole, 95%

Cat. No. B6305006
CAS RN: 2091271-91-7
M. Wt: 241.08 g/mol
InChI Key: ZMFZDYSIMWBSJM-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-2-methyl-2H-indazole is an organic compound that belongs to the class of organoheterocyclic compounds known as azoles . It has a molecular formula of C8H7BrN2 . This compound is typically white to yellow in color and appears as a solid .


Synthesis Analysis

The synthesis of 2H-indazoles, including 6-Bromo-5-methoxy-2-methyl-2H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methoxy-2-methyl-2H-indazole is represented by the SMILES string CN1C=C2C=CC (Br)=CC2=N1 . The InChI Key for this compound is BVYFYDANLZQCPV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-5-methoxy-2-methyl-2H-indazole has a melting point range of 83°C to 88°C . It is consistent with its structure as per 1H-NMR . The molecular weight of this compound is 211.06 .

Scientific Research Applications

Indazoles, including 6-Bromo-5-methoxy-2-methyl-2H-indazole, are heterocyclic compounds featuring a fusion of a pyrazole ring to a benzene ring. These compounds are of great interest due to their wide range of biological activities, leading to significant pharmacological investigations. Indazole derivatives have been explored for their potential in treating various conditions, including cancer, inflammation, neurodegenerative disorders, and as agents in targeting protein kinases beyond their application in oncology. The indazole scaffold is notable for its versatility in medicinal chemistry, offering a foundation for developing novel therapeutic agents with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Pharmacological Significance

The pharmacological importance of indazole derivatives extends to their promising anticancer and anti-inflammatory activities. These compounds are investigated for disorders involving protein kinases and neurodegeneration, where their action mechanisms can lead to new molecules with significant therapeutic value. The exploration of indazole derivatives in recent patents has highlighted their potential as key players in the development of future therapeutics (Denya, Malan, & Joubert, 2018).

Application in Synthesis and Drug Development

Transition-metal-catalyzed C–H activation/annulation sequences have been employed for constructing functionalized indazole derivatives, showcasing the adaptability of indazoles in medicinal applications. These methodologies offer streamlined paths to indazoles with increased functional flexibility and structural complexity, indicative of the scaffold's capacity to contribute to the creation of compounds with a broad spectrum of biological activities (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes in contact with the skin, and seeking medical advice if irritation persists .

properties

IUPAC Name

6-bromo-5-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-3-9(13-2)7(10)4-8(6)11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFZDYSIMWBSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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